molecular formula C7H5NOS2 B2605512 2-Mercaptobenzo[d]thiazol-6-ol CAS No. 74537-63-6

2-Mercaptobenzo[d]thiazol-6-ol

Cat. No.: B2605512
CAS No.: 74537-63-6
M. Wt: 183.24
InChI Key: SZNXHOMOAFJDRV-UHFFFAOYSA-N
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Description

2-Mercaptobenzo[d]thiazol-6-ol is an organosulfur compound with the molecular formula C7H5NOS2. It is a derivative of benzothiazole and contains both a mercapto (thiol) group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds as follows:

    Step 1: 2-Aminothiophenol is reacted with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate 2-mercaptobenzothiazole.

    Step 2: The intermediate is then oxidized to form this compound.

The reaction conditions usually involve maintaining a low temperature and using a solvent such as dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Mercaptobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptobenzo[d]thiazol-6-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercaptobenzo[d]thiazol-6-ol is unique due to the presence of both a mercapto and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Mercaptobenzo[d]thiazol-6-ol is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on various studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C7H7NOS
  • Molecular Weight : 155.20 g/mol
  • Functional Groups : Contains both thiol (-SH) and hydroxyl (-OH) groups, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. Notable targets include:
    • Monoamine Oxidase : Inhibition leads to increased levels of neurotransmitters, potentially benefiting neurodegenerative conditions.
    • Heat Shock Protein 90 : Implicated in cancer cell proliferation.
    • Acyl Coenzyme A Cholesterol Acyltransferase : Involved in lipid metabolism.
  • Protein Interactions : It forms covalent bonds with cysteine residues in proteins, altering their structure and function, which can affect cellular signaling pathways.
  • Antimicrobial Activity : Exhibits significant activity against a range of pathogens, including bacteria, fungi, and viruses.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against various microorganisms:

  • Bacteria :
    • Effective against Staphylococcus aureus and Bacillus subtilis.
    • Exhibits activity against Mycobacterium tuberculosis.
  • Fungi :
    • Active against Candida albicans and other yeast strains.

Anticancer Properties

Research indicates that derivatives of this compound possess anticancer activities through the inhibition of tumor growth and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound also shows potential in reducing inflammation through the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-MercaptobenzothiazoleLacks hydroxyl groupAntimicrobial, anticancer
BenzothiazoleParent compoundLimited biological activity
2-MercaptobenzoxazoleOxygen instead of sulfurDifferent biological profile

This compound is unique due to its dual functional groups, allowing it to participate in a broader range of chemical reactions and biological interactions compared to its analogs.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various derivatives of this compound. Results showed significant inhibition zones (20–25 mm) against E. coli, Candida albicans, and Candida parapsilosis .
  • Inhibition of Monoamine Oxidase :
    Another research highlighted the compound's role as a potent inhibitor of monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases such as Parkinson’s .
  • Anticancer Activity :
    Derivatives were tested for their effects on cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

Properties

IUPAC Name

6-hydroxy-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNXHOMOAFJDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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